

H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis: A Technical Guide

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Compound of Interest		
Compound Name:	H-D-Ala-OtBu.HCl	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of **H-D-Ala-OtBu.HCI**, a D-amino acid derivative, in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide sequences is a critical strategy for enhancing peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. This guide details the properties of **H-D-Ala-OtBu.HCI**, presents detailed experimental protocols for its use in Fmoc-based SPPS, and provides recommendations for optimizing coupling efficiency.

Introduction to H-D-Ala-OtBu.HCl in SPPS

H-D-Ala-OtBu.HCI, or D-Alanine tert-butyl ester hydrochloride, is a protected form of the D-isomer of alanine. In peptide synthesis, the tert-butyl (OtBu) ester protects the carboxylic acid group, while the amine is in its hydrochloride salt form. This building block is particularly valuable in the Fmoc/tBu SPPS strategy, where the Fmoc group is used for temporary N-terminal protection and acid-labile groups like OtBu are used for permanent side-chain and C-terminal protection.

The inclusion of D-alanine can significantly increase the proteolytic stability of peptides, as proteases are stereospecific and primarily recognize L-amino acids. This enhanced stability is a highly desirable characteristic for the development of peptide-based therapeutics with improved pharmacokinetic profiles.



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Physicochemical Properties and Handling

A summary of the key physicochemical properties of **H-D-Ala-OtBu.HCI** is provided in the table below.

Property	Value	
Chemical Formula	C7H16CINO2	
Molecular Weight	181.66 g/mol	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in polar organic solvents such as DMF and DCM	
Storage	Store at 2-8°C in a dry, well-ventilated place.	

Optimizing the Coupling of H-D-Ala-OtBu.HCl

The tert-butyl group on **H-D-Ala-OtBu.HCI** introduces steric hindrance, which can make the coupling reaction more challenging compared to sterically unhindered amino acids. Incomplete coupling can lead to the formation of deletion sequences, reducing the overall yield and purity of the target peptide. To overcome this, several strategies can be employed.

Choice of Coupling Reagents

The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency with sterically hindered amino acids. The table below compares common coupling reagents and their general effectiveness for such couplings.



Coupling Reagent	Recommended Use for Hindered Amino Acids	General Coupling Time	Notes
DIC/HOBt	Standard, but may be slow.	2 - 4 hours	Cost-effective, but may require longer reaction times or double coupling.
HBTU/DIPEA	Good efficiency.	30 - 60 minutes	Can cause guanidinylation of the N-terminus if used in excess.
HATU/DIPEA	Highly Recommended.	15 - 45 minutes	Generally provides the highest coupling efficiency for hindered residues with low racemization.
HCTU/DIPEA	Very good efficiency.	20 - 50 minutes	Similar to HATU, a good alternative.
PyBOP/DIPEA	Effective for hindered couplings.	30 - 60 minutes	Byproducts are generally soluble and easily washed away.

Double Coupling Strategy

For particularly difficult couplings involving **H-D-Ala-OtBu.HCI**, a "double coupling" strategy is highly recommended. This involves performing the coupling step twice before proceeding to the next deprotection step, ensuring that the reaction goes to completion.

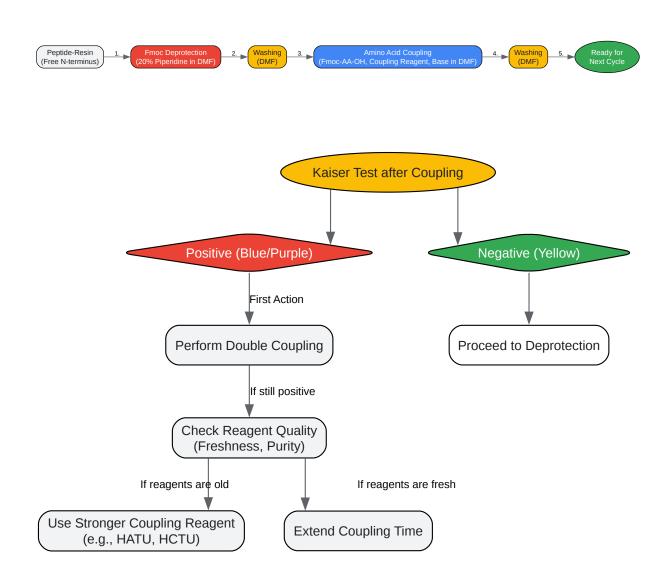
Experimental Protocols

The following sections provide detailed, step-by-step protocols for the incorporation of **H-D-Ala-OtBu.HCI** into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.



General SPPS Workflow

The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted in the diagram below.



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